molecular formula C24H29N7O B6057448 1-(2-methylphenyl)-4-{1-[4-(1H-tetrazol-1-yl)benzoyl]-3-piperidinyl}piperazine

1-(2-methylphenyl)-4-{1-[4-(1H-tetrazol-1-yl)benzoyl]-3-piperidinyl}piperazine

カタログ番号 B6057448
分子量: 431.5 g/mol
InChIキー: RHXMRQNXFVTRMI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-methylphenyl)-4-{1-[4-(1H-tetrazol-1-yl)benzoyl]-3-piperidinyl}piperazine, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies.

作用機序

1-(2-methylphenyl)-4-{1-[4-(1H-tetrazol-1-yl)benzoyl]-3-piperidinyl}piperazine exerts its antitumor activity by selectively inhibiting BTK, a key enzyme in the B-cell receptor signaling pathway. BTK inhibition leads to the disruption of B-cell receptor signaling, which is critical for the survival and proliferation of B cells. This results in the induction of apoptosis and the inhibition of B-cell proliferation.
Biochemical and Physiological Effects:
1-(2-methylphenyl)-4-{1-[4-(1H-tetrazol-1-yl)benzoyl]-3-piperidinyl}piperazine has been shown to inhibit BTK activity in both CLL and MCL cells, leading to a reduction in cell viability and induction of apoptosis. In addition, 1-(2-methylphenyl)-4-{1-[4-(1H-tetrazol-1-yl)benzoyl]-3-piperidinyl}piperazine has been shown to inhibit the activation of downstream signaling pathways, including AKT and ERK, which are involved in cell survival and proliferation.

実験室実験の利点と制限

The advantages of using 1-(2-methylphenyl)-4-{1-[4-(1H-tetrazol-1-yl)benzoyl]-3-piperidinyl}piperazine in lab experiments include its potent and selective inhibition of BTK, which makes it a valuable tool for studying the B-cell receptor signaling pathway. However, the limitations of using 1-(2-methylphenyl)-4-{1-[4-(1H-tetrazol-1-yl)benzoyl]-3-piperidinyl}piperazine include its relatively short half-life and the potential for off-target effects, which may complicate data interpretation.

将来の方向性

There are several potential future directions for the development of 1-(2-methylphenyl)-4-{1-[4-(1H-tetrazol-1-yl)benzoyl]-3-piperidinyl}piperazine as a therapeutic agent. These include:
1. Clinical trials to evaluate the safety and efficacy of 1-(2-methylphenyl)-4-{1-[4-(1H-tetrazol-1-yl)benzoyl]-3-piperidinyl}piperazine in patients with B-cell malignancies.
2. Combination therapy studies to investigate the potential synergistic effects of 1-(2-methylphenyl)-4-{1-[4-(1H-tetrazol-1-yl)benzoyl]-3-piperidinyl}piperazine with other targeted therapies.
3. Studies to identify biomarkers of response to 1-(2-methylphenyl)-4-{1-[4-(1H-tetrazol-1-yl)benzoyl]-3-piperidinyl}piperazine, which may help to identify patients who are most likely to benefit from treatment.
4. Development of more potent and selective BTK inhibitors, which may have improved efficacy and fewer off-target effects.
In conclusion, 1-(2-methylphenyl)-4-{1-[4-(1H-tetrazol-1-yl)benzoyl]-3-piperidinyl}piperazine is a promising small molecule inhibitor of BTK that has shown potent antitumor activity in preclinical studies. Further research is needed to determine its potential as a therapeutic agent for the treatment of B-cell malignancies.

合成法

The synthesis of 1-(2-methylphenyl)-4-{1-[4-(1H-tetrazol-1-yl)benzoyl]-3-piperidinyl}piperazine involves a multi-step process that starts with the reaction of 2-methylphenylamine with 4-fluorobenzoyl chloride to yield N-(2-methylphenyl)-4-fluorobenzamide. This intermediate is then subjected to a series of reactions involving piperazine and tetrazole to yield the final product, 1-(2-methylphenyl)-4-{1-[4-(1H-tetrazol-1-yl)benzoyl]-3-piperidinyl}piperazine.

科学的研究の応用

1-(2-methylphenyl)-4-{1-[4-(1H-tetrazol-1-yl)benzoyl]-3-piperidinyl}piperazine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 1-(2-methylphenyl)-4-{1-[4-(1H-tetrazol-1-yl)benzoyl]-3-piperidinyl}piperazine has demonstrated potent antitumor activity, both as a single agent and in combination with other therapies.

特性

IUPAC Name

[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O/c1-19-5-2-3-7-23(19)29-15-13-28(14-16-29)22-6-4-12-30(17-22)24(32)20-8-10-21(11-9-20)31-18-25-26-27-31/h2-3,5,7-11,18,22H,4,6,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXMRQNXFVTRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)C4=CC=C(C=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methylphenyl)-4-{1-[4-(1H-tetrazol-1-yl)benzoyl]-3-piperidinyl}piperazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。